![molecular formula C5H7BN2O2 B1323351 (4-Aminopyridin-3-yl)boronic acid CAS No. 959957-75-6](/img/structure/B1323351.png)
(4-Aminopyridin-3-yl)boronic acid
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Overview
Description
“(4-Aminopyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 959904-53-1 . It has a molecular weight of 174.39 .
Molecular Structure Analysis
The IUPAC name for this compound is “4-amino-3-pyridinylboronic acid hydrochloride” and its InChI Code is "1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H" .Scientific Research Applications
Synthesis and Chemical Properties
Halopyridinylboronic Acids Synthesis : Novel halopyridinylboronic acids and esters, which include compounds similar to (4-Aminopyridin-3-yl)boronic acid, are synthesized for use in Suzuki cross-coupling reactions. This method is vital for creating new pyridine libraries (Bouillon et al., 2003).
Microwave-Assisted Synthesis : A rapid and efficient synthesis method using microwave-assisted one-pot cyclization/Suzuki coupling is employed for the production of 2,6-disubstituted-3-amino-imidazopyridines, utilizing a 2-aminopyridine-5-boronic acid pinacol ester (Dimauro & Kennedy, 2007).
Applications in Material Science
- Hydrogen-Bonded Architectures : The combination of boronic acids with 4,4'-bipyridine, including variants like 3-aminophenylboronic acid, leads to the formation of hydrogen-bonded networks. These are used in constructing materials with specific molecular interactions and architectures (Rodríguez-Cuamatzi et al., 2009).
Medical and Biological Applications
Boron-Based Dendritic Nanostructures : A method for constructing boron-based macrocycles and dendrimers is developed, utilizing compounds like arylboronic acids. These nanostructures have potential applications in drug delivery and nanotechnology (Christinat, Scopelliti & Severin, 2007).
Fluorescent Chemosensors Development : Boronic acids, including derivatives like this compound, are used in the design of fluorescent chemosensors. These sensors can detect biological substances like carbohydrates, dopamine, and various ions, which are critical for disease diagnosis and treatment (Huang et al., 2012).
Nanoparticle Modification for Antiviral Therapies : Phenylboronic-acid-modified nanoparticles, closely related to this compound, demonstrate potential as antiviral inhibitors, particularly against Hepatitis C virus. This showcases the application of boronic acid derivatives in developing novel therapeutic strategies (Khanal et al., 2013).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, particularly proteins with cis-diol-containing biomolecules .
Mode of Action
(4-Aminopyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Boronic acids are known to interact with cis-diol-containing biomolecules, which are prevalent in various biochemical pathways .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their bioavailability.
Result of Action
Boronic acids are known to exhibit high binding affinity towards cis-diol-containing biomolecules , which could potentially lead to significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the binding affinity of boronic acids . Specifically, this compound exhibits low binding pH and high binding affinity towards cis-diol-containing biomolecules , suggesting that it can function effectively under neutral or acidic conditions.
properties
IUPAC Name |
(4-aminopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFSVZONUPBFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635064 |
Source
|
Record name | (4-Aminopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959957-75-6 |
Source
|
Record name | (4-Aminopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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